Cas no 13161-99-4 (2-Butenoicacid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)-)
13161-99-4 structure
Product Name:2-Butenoicacid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)-
Numéro CAS:13161-99-4
Le MF:C14H12N2O6
Mégawatts:304.254883766174
MDL:MFCD00020468
CID:236477
PubChem ID:6436387
Update Time:2025-04-19
2-Butenoicacid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- Propriétés chimiques et physiques
Nom et identifiant
-
- (Z)-4,4'-(1,3-phenylenediimino)bis[4-oxoisocrotonic] acid
- (Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid
- (2Z,2'Z)-4,4'-(1,3-Phenylenediimino)bis(4-oxobut-2-enoic acid)
- 236-101-3
- N,N'-(m-Phenylene)bismaleamic acid
- Einecs 236-101-3
- N,N'-(m-Phenylene)dimaleamidic acid
- 4,4'-(1,3-Phenylene)bisiminobis[(Z)-4-oxo-2-butenoic acid]
- (2Z,2'Z)-4,4'-(1,3-Phenylenediimino)bis[4-oxo-2-butenoic acid]
- (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)
- (2Z)-3-({3-[(2Z)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid
- (2Z,2Z)-4,4-(1,3-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)(WS201503)
- (Z)-4,4'-(1,3-Phenylenediimino)bis(4-oxoisocrotonic) acid
- CS-0060293
- AKOS037647003
- NS00052007
- (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoicacid)
- DTXSID101178312
- AS-71906
- NSC 218379
- 2-Butenoic acid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)-
- 13161-99-4
- SKDIMRRKRVTENP-PEPZGXQESA-N
- SCHEMBL441804
- N,N'-m-phenylenedimaleamic acid
- A928973
- (2Z,2a(2)Z)-4,4a(2)-(1,3-Phenylenediimino)bis[4-oxo-2-butenoic acid]
- 2-Butenoicacid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)-
-
- MDL: MFCD00020468
- Piscine à noyau: 1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b6-4-,7-5-
- La clé Inchi: SKDIMRRKRVTENP-PEPZGXQESA-N
- Sourire: O=C(/C=C\C(=O)O)NC1C=CC=C(C=1)NC(/C=C\C(=O)O)=O
Propriétés calculées
- Qualité précise: 304.06956
- Masse isotopique unique: 304.07
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 6
- Complexité: 468
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 2
- Le xlogp3: 0
- Surface topologique des pôles: 133A^2
Propriétés expérimentales
- Dense: 1.535±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 702.9°Cat760mmHg
- Point d'éclair: 378.9°C
- Indice de réfraction: 1.7
- Solubilité: Pratiquement insoluble (0021 G / l) (25 ºC),
- Le PSA: 132.8
- Le LogP: 0.99120
2-Butenoicacid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D768108-250mg |
2-Butenoic acid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- |
13161-99-4 | 95% | 250mg |
$195 | 2023-09-02 | |
| eNovation Chemicals LLC | D768108-1g |
2-Butenoic acid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- |
13161-99-4 | 95% | 1g |
$300 | 2023-09-02 | |
| eNovation Chemicals LLC | D768108-5g |
2-Butenoic acid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- |
13161-99-4 | 95% | 5g |
$775 | 2023-09-02 | |
| Key Organics Ltd | AS-71906-100MG |
(2Z)-3-({3-[(2Z)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
13161-99-4 | >95% | 100mg |
£118.97 | 2025-02-09 | |
| Key Organics Ltd | AS-71906-250MG |
(2Z)-3-({3-[(2Z)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
13161-99-4 | >95% | 0mg |
£225.00 | 2023-04-18 | |
| Key Organics Ltd | AS-71906-1G |
(2Z)-3-({3-[(2Z)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
13161-99-4 | >95% | 1g |
£314.00 | 2025-02-09 | |
| Key Organics Ltd | AS-71906-0.25g |
(2Z)-3-({3-[(2Z)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
13161-99-4 | >95% | 0.25g |
£183.00 | 2025-02-09 | |
| Ambeed | A801511-1g |
(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) |
13161-99-4 | 97% | 1g |
$790.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D768108-250mg |
2-Butenoic acid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- |
13161-99-4 | 95% | 250mg |
$280 | 2025-02-27 | |
| eNovation Chemicals LLC | D768108-100mg |
2-Butenoic acid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- |
13161-99-4 | 95% | 100mg |
$190 | 2025-02-27 |
2-Butenoicacid, 4,4'-(1,3-phenylenediimino)bis[4-oxo-, (2Z,2'Z)- Littérature connexe
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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